

Spectroscopic Profile of 2,4-Dihydroxy-5-methoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2,4-Dihydroxy-5-methoxybenzaldehyde
Cat. No.:	B1313731

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,4-Dihydroxy-5-methoxybenzaldehyde** ($C_8H_8O_4$, Molecular Weight: 168.15 g/mol).[1][2] Due to the limited availability of experimentally derived spectra for this specific molecule, this document presents predicted data based on the analysis of its structural isomers and established spectroscopic principles. This guide is intended to serve as a valuable resource for the identification and characterization of **2,4-Dihydroxy-5-methoxybenzaldehyde** in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data for **2,4-Dihydroxy-5-methoxybenzaldehyde**. These predictions are derived from the known spectral characteristics of closely related isomers such as 2,4-dihydroxybenzaldehyde, 2-hydroxy-5-methoxybenzaldehyde, and 3,4-dihydroxy-5-methoxybenzaldehyde.

¹H NMR (Proton NMR) Spectroscopic Data

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~9.7 - 10.0	Singlet	1H	Aldehyde (-CHO)
~7.0 - 7.2	Singlet	1H	Aromatic (H-6)
~6.4 - 6.6	Singlet	1H	Aromatic (H-3)
~3.8	Singlet	3H	Methoxy (-OCH ₃)
~10.0 - 11.0	Broad Singlet	1H	Hydroxyl (-OH at C4)
~11.0 - 12.0	Broad Singlet	1H	Hydroxyl (-OH at C2)

Note: The chemical shifts of the hydroxyl protons are concentration and temperature-dependent and may exchange with D₂O.

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ , ppm)	Carbon Assignment
~190	Aldehyde (C=O)
~155 - 160	Aromatic (C-4)
~150 - 155	Aromatic (C-2)
~140 - 145	Aromatic (C-5)
~115 - 120	Aromatic (C-1)
~110 - 115	Aromatic (C-6)
~100 - 105	Aromatic (C-3)
~55 - 60	Methoxy (-OCH ₃)

FT-IR (Fourier-Transform Infrared) Spectroscopic Data

Sample Preparation: KBr Pellet

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3500 - 3200 (broad)	O-H Stretch	Hydroxyl (-OH)
3100 - 3000	C-H Stretch	Aromatic
2900 - 2800	C-H Stretch	Aldehyde
1650 - 1630	C=O Stretch	Aldehyde
1600 - 1450	C=C Stretch	Aromatic Ring
1280 - 1200	C-O Stretch	Aryl Ether
1150 - 1050	C-O Stretch	Phenol

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

m/z	Interpretation
168	Molecular Ion (M ⁺)
167	[M-H] ⁺
153	[M-CH ₃] ⁺
139	[M-CHO] ⁺
125	[M-CHO-CH ₃] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:

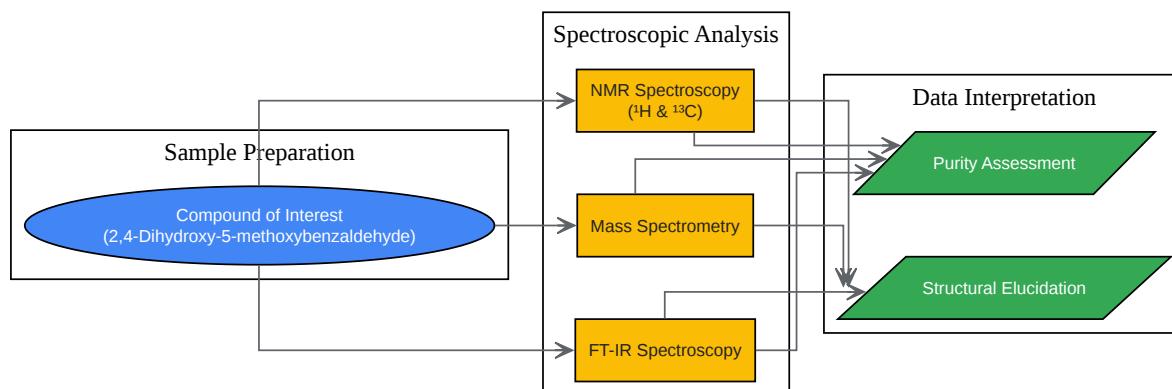
- Accurately weigh approximately 10-20 mg of the solid **2,4-Dihydroxy-5-methoxybenzaldehyde** sample.[3]
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[4]
- Filter the solution through a pipette plugged with cotton wool to remove any particulate matter.[4]
- Transfer the clear solution into a standard 5 mm NMR tube.[3]

- Instrumentation and Data Acquisition:
 - The ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) NMR spectrometer.
 - For ¹H NMR, the spectral width is typically set to 12-16 ppm with a relaxation delay of 1-2 seconds. A total of 16-32 scans are co-added to improve the signal-to-noise ratio.
 - For ¹³C NMR, the spectral width is set to approximately 220-240 ppm with a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is typically required.
 - The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal resolution.[3]
- Data Processing:
 - The acquired Free Induction Decay (FID) is processed using appropriate software.
 - A line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra is typically applied before Fourier transformation.
 - Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

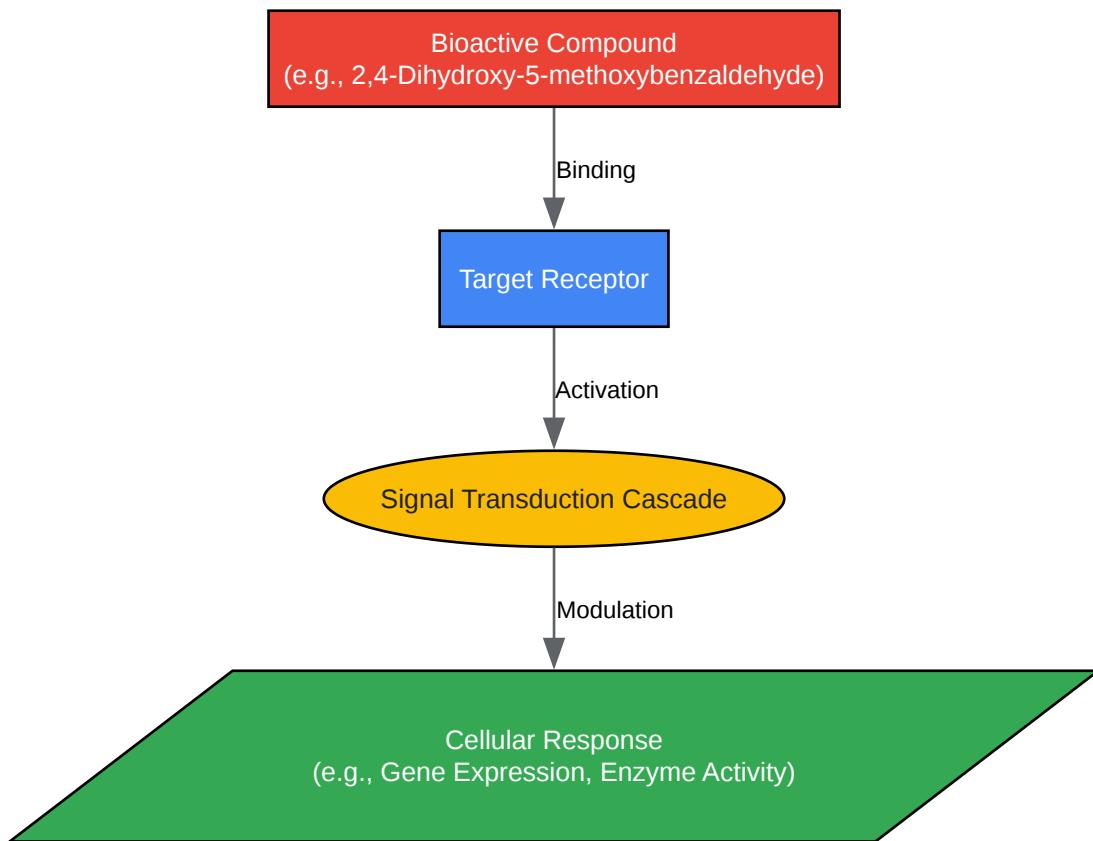
- Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[5]
- The fine, homogenous mixture is then transferred to a pellet-pressing die.
- A hydraulic press is used to apply several tons of pressure to form a thin, transparent or translucent pellet.[5]
- Instrumentation and Data Acquisition:
 - The KBr pellet is placed in the sample holder of an FT-IR spectrometer.
 - A background spectrum of a blank KBr pellet is recorded first.[6]
 - The sample spectrum is then recorded, typically in the range of 4000-400 cm^{-1} .
 - To improve the signal-to-noise ratio, 16-32 scans are typically co-added with a resolution of 4 cm^{-1} .[7]


Mass Spectrometry (MS)

- Sample Introduction:
 - A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[8]
 - The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) interface.[9]
- Instrumentation and Data Acquisition:
 - For Electron Ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[10]
 - The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).[9]
 - The detector records the abundance of each ion.[11]

- Data Analysis:
 - The mass spectrum is plotted as relative intensity versus m/z.
 - The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.[9]


Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound and the general signaling pathway concept in drug development where such compounds might be studied.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for spectroscopic analysis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-Dihydroxy-5-methoxybenzaldehyde 97 51061-83-7 [sigmaaldrich.com]
- 2. PubChemLite - 2,4-dihydroxy-5-methoxybenzaldehyde (C8H8O4) [pubchemlite.lcsb.uni.lu]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. publish.uwo.ca [publish.uwo.ca]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. jascoinc.com [jascoinc.com]
- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,4-Dihydroxy-5-methoxybenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1313731#2-4-dihydroxy-5-methoxybenzaldehyde-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com